molecular formula C6H12ClN B2440297 (3R)-4-Methylpent-1-yn-3-amine;hydrochloride CAS No. 2169996-70-5

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride

Cat. No.: B2440297
CAS No.: 2169996-70-5
M. Wt: 133.62
InChI Key: IGJJBZHFJDQVAV-LURJTMIESA-N
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Description

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride is a chiral amine compound with a unique structure that includes a triple bond and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Methylpent-1-yn-3-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-methylpent-1-yne.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

    Amination: The triple bond is functionalized with an amine group through a nucleophilic addition reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s reactivity.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield ketones, aldehydes, or carboxylic acids.

    Reduction: Reduction typically produces alkenes or alkanes.

    Substitution: Substitution reactions can result in various halogenated amines or other functionalized derivatives.

Scientific Research Applications

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (3R)-4-Methylpent-1-yn-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-Methylpent-1-yn-3-amine;hydrochloride: The enantiomer of the compound with opposite chirality.

    4-Methylpent-1-yn-3-amine: The non-chiral version without the hydrochloride salt.

    4-Methylpent-1-yn-3-ol: A similar compound with a hydroxyl group instead of an amine.

Uniqueness

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride is unique due to its chiral center and the presence of both an amine group and a triple bond. This combination of features makes it a valuable compound for studying stereochemistry and for applications requiring specific chiral properties.

Properties

IUPAC Name

(3R)-4-methylpent-1-yn-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKGROALSOIGU-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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